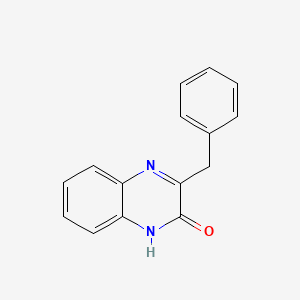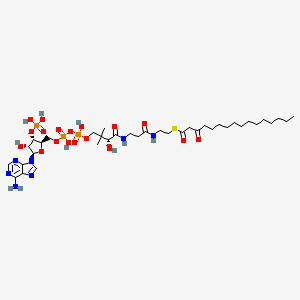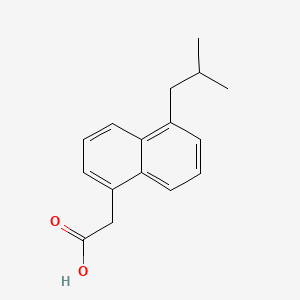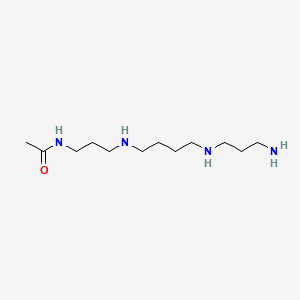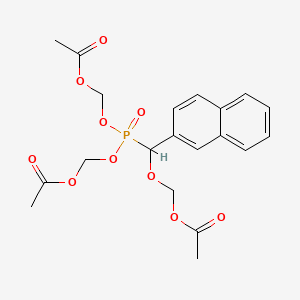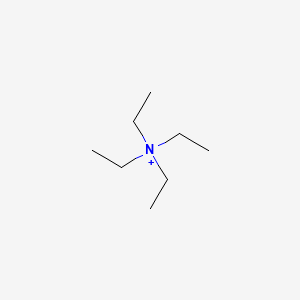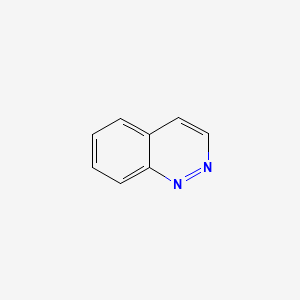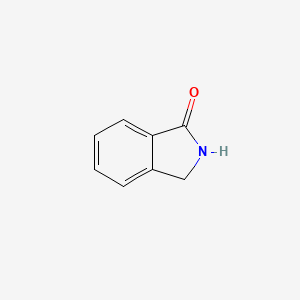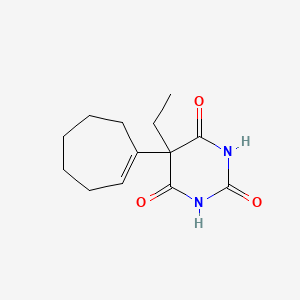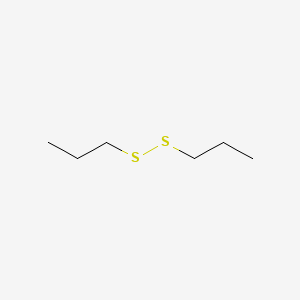
Catheduline E2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Catheduline E2 is a sesquiterpenoid.
Scientific Research Applications
Alkaloid Composition and Structural Analysis
Cathedulin E2 is a significant compound found in Catha edulis (khat). It is an alkaloid with a sesquiterpene core, primarily studied for its complex structure and composition. Research has revealed that Cathedulin E2 yields a new pentahydroxylated agarofuran upon ethanolysis, suggesting a unique and complex chemical structure (Baxter, Crombie, Simmonds, & Whiting, 1980). Additional studies have further detailed the structural characteristics of Cathedulin E2 and other related alkaloids, contributing significantly to the understanding of the chemical nature of compounds found in Catha edulis (Baxter et al., 1979).
Chemical Synthesis and Analysis
In recent years, there has been an emphasis on the synthesis of compounds structurally similar to Cathedulin E2. For example, the enantioselective synthesis of Euonyminol, a core constituent of Cathedulin E2, has been developed. This synthesis is crucial for understanding the cathedulins and their potential applications in various fields (Tomanik, Xu, & Herzon, 2021). Analytical techniques, such as liquid chromatography/mass spectrometry (LC/MS), have been employed to study the acylation patterns and composition of Cathedulin E2, further contributing to the knowledge of its chemical properties and potential applications (Kite, Ismail, Simmonds, & Houghton, 2003).
Cellular and Molecular Impact
Research has also delved into the effects of Cathedulin E2 and other compounds from Catha edulis on cellular and molecular signaling. One study, for instance, evaluated the impact of Catha edulis extracts, containing compounds like Cathedulin E2, on human ovarian adenocarcinoma cell lines. The findings highlighted significant cellular and molecular changes induced by these extracts, which could potentially lead to a wide range of diseases and syndromes (Abou-Elhamd et al., 2021).
properties
CAS RN |
61231-06-9 |
|---|---|
Molecular Formula |
C38H40N2O11 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
[(1S,2R,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-7-benzoyloxy-2,10,10-trimethyl-8-(pyridine-3-carbonyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-6-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C38H40N2O11/c1-22-17-29(47-23(2)41)31(48-24(3)42)37(21-46-33(43)26-13-9-15-39-19-26)32(50-34(44)25-11-7-6-8-12-25)30(28-18-38(22,37)51-36(28,4)5)49-35(45)27-14-10-16-40-20-27/h6-16,19-20,22,28-32H,17-18,21H2,1-5H3/t22-,28+,29+,30-,31+,32+,37+,38+/m1/s1 |
InChI Key |
JNJVNIAUYUVQJX-VIUWVPTDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13C[C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C |
SMILES |
CC1CC(C(C2(C13CC(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C(C2(C13CC(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



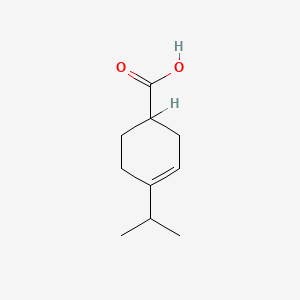
![1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1195887.png)
